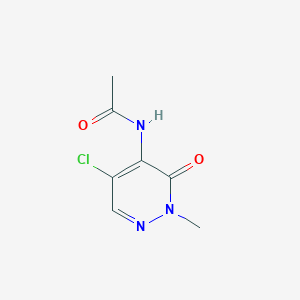

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

923027-47-8 |

|---|---|

Molekularformel |

C7H8ClN3O2 |

Molekulargewicht |

201.61 g/mol |

IUPAC-Name |

N-(5-chloro-2-methyl-3-oxopyridazin-4-yl)acetamide |

InChI |

InChI=1S/C7H8ClN3O2/c1-4(12)10-6-5(8)3-9-11(2)7(6)13/h3H,1-2H3,(H,10,12) |

InChI-Schlüssel |

HVLGNJUEPGQTER-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=NN(C1=O)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide typically involves the reaction of 5-chloro-2-methyl-3-oxo-2,3-dihydropyridazine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 75–85% | |

| 2 | 2-Chloroacetamide, K₂CO₃, BTBA (catalyst), room temperature | 80–82% |

Nucleophilic Substitution

The chloro substituent at position 5 undergoes nucleophilic displacement with:

-

Amines : Forms amino derivatives (e.g., with methylamine or aniline).

-

Thiols : Reacts with mercaptans to yield thioether analogs, useful in prodrug design.

Example :

Reaction conditions: Ethanol, 60–70°C, 4–6 hours.

Oxidation Reactions

The pyridazinone ring’s conjugated system permits oxidation at the 3-oxo group:

-

Peracid-mediated oxidation : Converts the dihydropyridazinone to a pyridazine derivative.

-

Metal-catalyzed oxidation : Manganese dioxide selectively oxidizes the C–N bond in the acetamide side chain.

Key finding : Oxidation alters bioactivity, enhancing binding to enzymes like lipoxygenase .

Hydrolysis Reactions

Controlled hydrolysis cleaves the acetamide group:

-

Acidic conditions : Yields 5-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-amine .

-

Basic conditions : Generates carboxylic acid derivatives via saponification.

Example :

Reaction conditions: Aqueous NaOH, 80°C, 2 hours .

Reduction Reactions

The carbonyl group at position 3 is reducible using:

-

NaBH₄ : Selectively reduces the ketone to an alcohol.

-

Catalytic hydrogenation : Produces fully saturated pyridazinyl alcohols under H₂/Pd-C.

Impact : Reduced derivatives show improved solubility and altered pharmacokinetics .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Forms biaryl derivatives with boronic acids (e.g., 4-methoxyphenylboronic acid).

-

Buchwald–Hartwig : Introduces secondary amines or aryl ethers.

Example :

Reaction conditions: Dioxane, 100°C, 12 hours.

Cycloaddition Reactions

The pyridazinone ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested for their antimicrobial efficacy. These compounds demonstrated promising results against various bacterial strains, suggesting that N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide and its derivatives could serve as potential antimicrobial agents .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyridazine derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, indicating their possible use in treating inflammatory diseases .

Cancer Research

The compound's structure allows for the modification of its pharmacological properties, making it a candidate for cancer therapeutics. Studies have suggested that pyridazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Agricultural Applications

Pesticides and Herbicides

The unique chemical properties of this compound make it suitable for development into agrochemicals. Its derivatives have been evaluated for their effectiveness as pesticides and herbicides, showing potential in controlling plant pathogens and pests .

Materials Science

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composite materials .

Case Studies

Wirkmechanismus

The mechanism of action of N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chloro vs. Bromo Substitution : Bromine’s larger atomic radius and polarizability (e.g., in N-(4-Bromophenyl)- derivatives) may enhance receptor binding affinity compared to chlorine .

- Trichloro-Acetamide vs.

Crystallographic and Hydrogen Bonding Patterns

Substituents influence crystal packing and hydrogen bonding networks:

The target compound’s 5-chloro and 2-methyl groups may promote similar Cl···H-N or CH₃···O interactions, stabilizing its lattice. Hydrogen bonding patterns in pyridazinones often follow Etter’s rules, with carbonyl oxygen and NH groups as primary donors/acceptors .

Patent-Based Derivatives and Pharmacological Potential

Benzothiazole acetamides () highlight the impact of heterocycle replacement:

- Benzothiazole vs. Pyridazinone: Benzothiazole cores (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) offer enhanced metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Trifluoromethyl Groups : The CF₃ group in patent compounds improves resistance to enzymatic degradation, a feature absent in the target compound.

Biologische Aktivität

N-(5-Chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)acetamide is a pyridazine derivative notable for its diverse biological activities. Its unique structure, characterized by a chloro and methyl substitution on the pyridazine ring and an acetamide group, enhances its solubility and pharmacological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyridazine compounds often demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, the compound's structural analogs have been tested for their antibacterial efficacy, revealing promising results in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that related pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyridazine ring significantly influence cytotoxicity against cancer cell lines .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory and analgesic effects. The presence of the acetamide group is thought to play a crucial role in mediating these effects. Compounds with similar structures have been reported to reduce inflammation in various animal models, suggesting that this compound may possess similar therapeutic benefits .

Structure–Activity Relationship (SAR)

The unique combination of chloro and methyl groups on the pyridazine ring enhances the compound's interaction profile with biological targets. SAR analyses indicate that modifications to the substituents can lead to variations in biological activity. For example:

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Methylpyridazinone | Structure | Lacks chloro substitution but retains similar core structure; moderate antibacterial activity. |

| 5-Bromo-N-(4-fluorophenyl)acetamide | Structure | Different halogen substitution; studied for anti-cancer properties with IC50 values indicating significant efficacy. |

| 4-Chloro-N-(phenyl)acetamide | Structure | Similar acetamide moiety but lacks the pyridazine ring; exhibits anti-inflammatory activity. |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers evaluated its effects on various cancer cell lines. The compound was found to exhibit a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against a panel of bacterial strains. The results demonstrated effective inhibition at low concentrations, with the compound showing superior activity against resistant strains compared to traditional antibiotics. This finding underscores its potential application in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What advanced spectroscopic methods resolve ambiguous stereochemistry?

Q. How to design pharmacokinetic studies for this compound?

- Answer :

- ADME profiling :

- Absorption: Caco-2 cell permeability assay .

- Metabolism: Liver microsomal stability testing (e.g., CYP450 isoforms) .

- LC-MS/MS quantification : Plasma/tissue concentration-time curves in rodent models .

- LogP determination : Shake-flask method to correlate lipophilicity with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.